molecular formula C4H6ClFO2S B12355926 (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride

Cat. No.: B12355926
M. Wt: 172.61 g/mol
InChI Key: MBCWYXRUYHCUIL-DMTCNVIQSA-N
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Description

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is a fluorinated cyclobutane derivative featuring a sulfonyl chloride group. This compound is characterized by a four-membered cyclobutane ring with a fluorine atom at the 2-position and a sulfonyl chloride moiety at the 1-position. Its molecular formula is C₄H₆FClO₂S, with a molecular weight of approximately 172.58 g/mol. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

Molecular Formula

C4H6ClFO2S

Molecular Weight

172.61 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1

InChI Key

MBCWYXRUYHCUIL-DMTCNVIQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1F)S(=O)(=O)Cl

Canonical SMILES

C1CC(C1F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride typically involves the fluorination of a suitable cyclobutane precursor followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of a cyclobutane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. Subsequently, the sulfonyl chloride group can be introduced using reagents like chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

Industrial production of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to carry out the fluorination and sulfonylation reactions in a controlled and sustainable manner . These methods offer advantages such as improved reaction control, scalability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and alkenes. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the prominent applications of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is in the development of antitumor agents. Sulfonyl chlorides are known to modify biological targets, including proteins and nucleic acids, which can lead to the inhibition of cancer cell proliferation. Research has shown that compounds with similar structures exhibit significant antitumor activity by inducing apoptosis in cancer cells and inhibiting cell growth.

Case Study: Development of KRAS Inhibitors
Recent studies have highlighted the potential of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride as a building block for synthesizing KRAS inhibitors. KRAS mutations are prevalent in various cancers, making this compound a valuable candidate for therapeutic development. The synthesis of derivatives using this sulfonyl chloride has been reported to enhance the selectivity and potency against mutant KRAS proteins .

Organic Synthesis

Building Block for Complex Molecules
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride serves as a critical intermediate in organic synthesis. It is utilized to introduce sulfonyl groups into target molecules, which can significantly alter their chemical properties and biological activities. This compound's unique structure allows for the synthesis of complex molecules that may have applications in pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

Application AreaDescriptionReference
Antitumor AgentsUsed as a precursor for synthesizing compounds targeting KRAS mutations in cancer therapy.
Organic SynthesisActs as an intermediate for introducing sulfonyl groups into various organic compounds.
AgrochemicalsPotential use in developing new agrochemical agents through modification of existing structures.

Chemical Properties and Reactivity

The reactivity of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is influenced by its fluorinated cyclobutane structure, which enhances its electrophilicity. This characteristic makes it particularly useful in reactions that require strong electrophiles.

Reactivity Studies
Research indicates that the electrophilic nature of this compound allows it to participate in nucleophilic substitution reactions effectively. Studies have demonstrated that it can react with amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride with compounds from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Position
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride C₄H₆FClO₂S 172.58 Sulfonyl chloride, cyclobutane Aliphatic (cyclobutane)
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride C₉H₁₁ClFN 187.64 Amine hydrochloride, cyclopropane Aromatic (para-fluorophenyl)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂NOCl 267.80 Ammonium chloride, ketone None

Key Observations :

  • Ring Size and Strain : The cyclopropane derivative exhibits higher ring strain compared to the cyclobutane-based target compound. This strain may enhance reactivity in ring-opening reactions.
  • Fluorine Substitution: Fluorine in the target compound is aliphatic, whereas in , it is aromatic.
  • Functional Groups : Sulfonyl chlorides (target) are more reactive in nucleophilic substitutions than ammonium salts () or amine hydrochlorides ().

Reactivity and Stability

  • Sulfonyl Chloride vs. Ammonium Salts : The target compound’s sulfonyl chloride group is prone to hydrolysis and nucleophilic substitution, unlike the ionic ammonium chloride in , which participates in acid-base reactions.
  • Fluorine Effects : The para-fluorophenyl group in stabilizes the aromatic ring via electron-withdrawing effects, whereas aliphatic fluorine in the target compound may polarize the cyclobutane ring, affecting conformation and stability .

Analytical Techniques

  • Spectroscopy : FT IR and FAB MS, as used for , are applicable to the target compound. Sulfonyl chlorides exhibit strong S=O stretches (~1350–1450 cm⁻¹) in IR, distinct from the C=O (1705 cm⁻¹) in .
  • Mass Spectrometry : The target’s molecular ion peak would differ significantly from ’s FAB MS profile (e.g., m/z 232 for vs. ~173 for the target).

Biological Activity

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C4H6ClFOS
  • Molecular Weight : 164.61 g/mol
  • Structure : The compound features a cyclobutane ring with a fluorine atom and a sulfonyl chloride group attached, which influences its reactivity and biological interactions.

The biological activity of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride is primarily attributed to its ability to form stable covalent bonds with nucleophilic sites in proteins, particularly lysine residues. This interaction leads to the formation of sulfonamide derivatives, which can modulate various biochemical pathways.

Target Proteins

  • Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptors : It may interact with various receptors, affecting cellular signaling pathways related to growth and survival.

Biological Activity Overview

Research indicates that (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride exhibits several pharmacological properties:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of pathogenic bacteria by disrupting their metabolic processes .
  • Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through enzyme inhibition .
  • Anti-inflammatory Effects : The sulfonamide structure is known for its anti-inflammatory properties, potentially reducing inflammation via modulation of cytokine production .

Antimicrobial Activity Study

A study conducted on sulfonamide derivatives showed that compounds similar to (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Zone of Inhibition : Compounds demonstrated zones of inhibition ranging from 30 mm to 32 mm against E. coli and S. aureus, indicating strong antimicrobial efficacy .

Anticancer Activity Investigation

In a recent study focusing on fluorinated compounds, it was found that derivatives similar to (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride could inhibit colorectal cancer cell migration and colony formation:

  • Cell Viability Assay : Compounds were tested for cytotoxicity using MTT assays, revealing IC50 values significantly lower than standard chemotherapeutics .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride with target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity, suggesting a robust mechanism for enzyme inhibition and receptor modulation .

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride?

Methodological Answer: The synthesis involves three key steps:

  • Cyclobutane Formation : Ring-closing via [2+2] photocycloaddition or strain-driven cyclization, using chiral catalysts (e.g., Rhodium(I) complexes) to enforce (1S,2R) configuration.
  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at C2, guided by steric effects of the preformed ring.
  • Sulfonation : Treatment with chlorosulfonic acid under anhydrous conditions. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column) or 19F NMR analysis, as demonstrated for fluorinated cyclopropane analogs .

Q. How should researchers handle (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride to prevent hydrolysis?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at -20°C in flame-dried glassware. Desiccants (e.g., molecular sieves) are critical for long-term stability.
  • Handling : Use anhydrous solvents (dry DCM or THF) and glovebox techniques. Quench excess reagent with cold sodium bicarbonate post-reaction. These protocols align with safety guidelines for reactive sulfonyl chlorides like p-toluenesulfonyl chloride .

Advanced Research Questions

Q. How does the cyclobutane ring strain modulate the electrophilic reactivity of the sulfonyl chloride group?

Methodological Answer: The ring strain (~110 kJ/mol in cyclobutane) enhances electrophilicity via two mechanisms:

  • Angular Stress : Distorts the S-Cl bond, lowering activation energy for nucleophilic substitution.
  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the S-Cl bond. Comparative kinetic studies (e.g., using UV-Vis spectroscopy to track reactions with aniline derivatives) show a 3–5× rate increase vs. non-cyclic analogs. Similar trends are noted in fluorinated benzenesulfonyl chlorides .

Q. What advanced spectroscopic techniques resolve conformational dynamics in (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride?

Methodological Answer:

  • 19F NMR : Detects vicinal coupling (³JFH) between fluorine and adjacent protons, revealing ring puckering dynamics. For example, splitting patterns at -120 ppm (vs CFCl₃) indicate axial-equatorial fluorine interchange .
  • VT-NMR : Variable-temperature studies in DMSO-d₆ resolve energy barriers for ring inversion (ΔG‡ ~50–60 kJ/mol).
  • X-ray Crystallography : Defines absolute configuration; heavy atom effects from sulfur enhance anomalous dispersion.

Q. What mechanistic insights explain stereochemical retention during nucleophilic substitutions?

Methodological Answer: Retention of configuration is achieved via:

  • Ion-Pair Intermediates : Bulky nucleophiles (e.g., tert-butylamine) stabilize trigonal bipyramidal transition states, minimizing racemization.
  • Low-Temperature Reactions : Conducted at -78°C in THF to suppress thermal scrambling. Chiral derivatization (e.g., with (R)-1-phenylethylamine) and LC-MS analysis confirm >98% ee, as shown in camphorsulfonyl chloride studies .

Contradictions and Limitations

  • Synthetic Yield Discrepancies : Some protocols report <40% yields due to ring strain complicating cyclization, while others achieve >70% via high-dilution techniques. Further optimization is needed .
  • Fluorine Coupling Constants : Reported ³JFH values vary between 12–18 Hz in different solvents, suggesting solvent-dependent conformational preferences .

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